molecular formula C26H27N3O8S B6522378 2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide CAS No. 951486-68-3

2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide

Cat. No. B6522378
CAS RN: 951486-68-3
M. Wt: 541.6 g/mol
InChI Key: NOAXFTUIVJYBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C26H27N3O8S and its molecular weight is 541.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide is 541.15188600 g/mol and the complexity rating of the compound is 928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Materials

The search for organic crystals with highly efficient nonlinear optical (NLO) properties has become crucial in optical switching and communications applications. Single crystals of related compounds, such as 4-[2-(3,4-dimethoxyphenyl)ethenyl]-1-methylpyridinium , have been investigated for their NLO behavior and surface laser damage thresholds . It’s worth exploring whether our compound of interest shares similar properties.

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be specific enzymes or receptors involved in cellular signaling pathways. Given its structural similarity to other benzothiadiazine derivatives, it may interact with protein kinases or phosphodiesterases, which play crucial roles in regulating cellular functions such as metabolism, cell division, and apoptosis .

Mode of Action

This compound likely binds to its target enzymes or receptors, inhibiting their activity. This inhibition can lead to a cascade of downstream effects, such as altered phosphorylation states of various proteins, which can modify cellular responses. The binding may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, stabilizing the compound-enzyme complex and preventing the enzyme from performing its normal function .

Biochemical Pathways

The inhibition of protein kinases or phosphodiesterases by this compound can affect several biochemical pathways. For instance, it might interfere with the cAMP (cyclic adenosine monophosphate) signaling pathway, which is crucial for regulating metabolic processes, gene expression, and cell proliferation. Disruption of this pathway can lead to reduced cell growth and increased apoptosis, making the compound potentially useful in cancer therapy .

Pharmacokinetics

The pharmacokinetics of this compound would involve its absorption, distribution, metabolism, and excretion (ADME). Given its molecular structure, it is likely to be lipophilic, facilitating its absorption through cellular membranes. Once absorbed, it may be distributed widely in the body, particularly in tissues with high lipid content. Metabolism could involve hepatic enzymes, leading to the formation of active or inactive metabolites. Excretion would likely occur through renal and biliary routes .

Result of Action

At the molecular level, the compound’s action results in the inhibition of target enzymes, leading to altered cellular signaling and metabolic processes. This can result in reduced cell proliferation, increased apoptosis, and potentially anti-inflammatory effects. At the cellular level, these changes can manifest as reduced tumor growth, decreased inflammation, and improved regulation of metabolic disorders .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s efficacy and stability. For instance, extreme pH levels or high temperatures might denature the compound or its target enzymes, reducing its effectiveness. Additionally, the presence of other drugs or biomolecules could lead to competitive inhibition or synergistic effects, altering the compound’s overall impact .

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O8S/c1-34-20-13-12-18(14-22(20)36-3)29-26(31)28(19-9-5-6-11-23(19)38(29,32)33)16-24(30)27-15-17-8-7-10-21(35-2)25(17)37-4/h5-14H,15-16H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAXFTUIVJYBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.